molecular formula C11H10FNO B13303964 1-(8-Fluoroquinolin-3-yl)ethan-1-ol

1-(8-Fluoroquinolin-3-yl)ethan-1-ol

Katalognummer: B13303964
Molekulargewicht: 191.20 g/mol
InChI-Schlüssel: ZSXNCRBXAJDXDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(8-Fluoroquinolin-3-yl)ethan-1-ol is a chemical compound that belongs to the class of fluorinated quinolines It is characterized by the presence of a fluorine atom at the 8th position of the quinoline ring and an ethan-1-ol group at the 3rd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Fluoroquinolin-3-yl)ethan-1-ol typically involves the introduction of a fluorine atom into the quinoline ring followed by the addition of an ethan-1-ol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-fluoroaniline with suitable reagents can lead to the formation of the quinoline ring, which is then further functionalized to introduce the ethan-1-ol group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(8-Fluoroquinolin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield 1-(8-Fluoroquinolin-3-yl)ethanone, while nucleophilic substitution of the fluorine atom can produce various substituted quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

1-(8-Fluoroquinolin-3-yl)ethan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(8-Fluoroquinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

1-(8-Fluoroquinolin-3-yl)ethan-1-ol can be compared with other fluorinated quinolines, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H10FNO

Molekulargewicht

191.20 g/mol

IUPAC-Name

1-(8-fluoroquinolin-3-yl)ethanol

InChI

InChI=1S/C11H10FNO/c1-7(14)9-5-8-3-2-4-10(12)11(8)13-6-9/h2-7,14H,1H3

InChI-Schlüssel

ZSXNCRBXAJDXDY-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CN=C2C(=C1)C=CC=C2F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.